molecular formula C18H23N3O2S B2700576 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(o-tolyl)urea CAS No. 2034541-17-6

1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(o-tolyl)urea

Cat. No. B2700576
CAS RN: 2034541-17-6
M. Wt: 345.46
InChI Key: UVQYIYNMBNOUCO-UHFFFAOYSA-N
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Description

1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(o-tolyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a urea derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Synthesis and Structural Characterization

Research has been dedicated to the synthesis and structural elucidation of furan-urea derivatives and closely related compounds, emphasizing their molecular architecture and interaction potential. For instance, Hong Sun et al. (2021) synthesized a compound utilizing furan and detailed its crystal structure and vibrational properties through DFT studies, highlighting the stability of its conformation as consistent with X-ray diffraction analysis (Hong Sun et al., 2021). Similarly, K. A. Alabi et al. (2020) focused on the synthesis of urea and thiourea derivatives, incorporating furan units, and performed a comprehensive spectral analysis alongside quantum chemical calculations to determine their electronic properties and potential for antibacterial and antifungal activities (K. A. Alabi et al., 2020).

Chemosensor Development

Research efforts have also been directed toward developing chemosensors using urea derivatives for detecting various substances. Yoni Engel et al. (2007) synthesized phenanthroline fluorophore-based chemosensors, including urea derivatives, for distinguishing between neutral ureas and their salts, demonstrating their potential in analytical chemistry for substance identification (Yoni Engel et al., 2007).

Biological Activity Screening

Investigations into the biological activities of furan-urea compounds reveal their potential in medicinal chemistry. Chioma Donlawson et al. (2020) synthesized a compound related to 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(o-tolyl)urea and evaluated its antimicrobial efficacy against several pathogens, showcasing its promise as a basis for novel drug development (Chioma Donlawson et al., 2020).

Molecular Modeling and Computational Studies

Molecular modeling and computational studies complement experimental efforts by providing insights into the electronic, vibrational, and structural characteristics of furan-urea derivatives. M. E. D. Lestard et al. (2015) conducted an extensive experimental and theoretical study on 1-benzyl-3-furoyl-1-phenylthiourea, analyzing its structure, vibrational spectroscopy, and electronic properties to explore its potential applications, including non-linear optical behavior (M. E. D. Lestard et al., 2015).

properties

IUPAC Name

1-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-14-5-2-3-6-15(14)20-18(22)19-13-16(17-7-4-10-23-17)21-8-11-24-12-9-21/h2-7,10,16H,8-9,11-13H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQYIYNMBNOUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C2=CC=CO2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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